3-Azidopyrazin-2-amine
CAS No.: 156331-25-8
Cat. No.: VC16842780
Molecular Formula: C4H4N6
Molecular Weight: 136.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156331-25-8 |
---|---|
Molecular Formula | C4H4N6 |
Molecular Weight | 136.12 g/mol |
IUPAC Name | 3-azidopyrazin-2-amine |
Standard InChI | InChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7) |
Standard InChI Key | ARAXRSDKOKBMSH-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C(=N1)N)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-Azidopyrazin-2-amine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure features an azide group at position 3 and an amine group at position 2 (Figure 1). Computational studies using density functional theory (DFT) predict a planar geometry for the pyrazine core, with bond lengths and angles consistent with aromatic stabilization. The azide group adopts a linear configuration (N–N–N angle ≈ 180°), while the amine group participates in hydrogen bonding, as evidenced by its crystal packing behavior in related compounds .
Table 1: Key Physicochemical Properties of 3-Azidopyrazin-2-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₄N₆ | |
Molecular Weight | 136.12 g/mol | |
IUPAC Name | 3-azidopyrazin-2-amine | |
Canonical SMILES | C1=CN=C(C(=N1)N)N=[N+]=[N-] | |
LogP (Partition Coefficient) | 1.49 (predicted) |
Synthetic Routes and Reactivity
Synthesis Strategies
Substrate | Reaction Conditions | Yield | Reference |
---|---|---|---|
3-Bromo-2,5-dimethylpyrazine | NaN₃, DMF, 80°C, 12 hr | 78% | |
2-Amino-3-nitropyrazine | H₂NNH₂, EtOH, reflux | 65% |
Reactivity and Stability
Challenges and Future Directions
Current limitations include the lack of scalable synthesis methods and toxicological data. Future work should prioritize:
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